molecular formula C15H21N3O2 B2507118 N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide CAS No. 1394720-20-7

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide

Cat. No. B2507118
CAS RN: 1394720-20-7
M. Wt: 275.352
InChI Key: CUURESOBVXOTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that targets the MDM2-p53 interaction. It has been extensively studied for its potential use in cancer therapy due to its ability to reactivate the tumor suppressor protein p53.

Mechanism of Action

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide inhibits the interaction between MDM2 and p53, which leads to the stabilization and activation of p53. This results in the induction of cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to have potent anticancer activity in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide is its potent anticancer activity. It has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. However, one of the limitations of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide is its poor solubility in water, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide. One direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another direction is the investigation of the combination of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide with other anticancer agents to enhance its efficacy. Furthermore, the study of the pharmacokinetics and pharmacodynamics of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide in animal models and clinical trials will be important for its potential use in cancer therapy.

Synthesis Methods

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide involves several steps. The first step is the reaction of 2-chloro-N-methoxy-N-methylacetamide with potassium cyanide to form N-(1-cyano-2-methoxy-1-methylethyl)acetamide. The second step is the reaction of N-(1-cyano-2-methoxy-1-methylethyl)acetamide with 3-(dimethylamino)methylbenzaldehyde to form N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been extensively studied for its potential use in cancer therapy. It targets the MDM2-p53 interaction, which is a critical pathway for regulating the cell cycle and preventing the development of cancer. Inhibition of this pathway leads to the reactivation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells. N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-3-[(dimethylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(10-16,11-20-4)17-14(19)13-7-5-6-12(8-13)9-18(2)3/h5-8H,9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURESOBVXOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CC=CC(=C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.